4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-10-15(17(24)22-14-8-3-2-7-13(14)20)16(23-18(25)21-10)11-5-4-6-12(19)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMQBXQXTZYJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs differing in substituents, heteroatoms, or ring modifications:
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl , F ) enhance metabolic stability but reduce solubility. For example, replacing 2-F (target) with 4-OCH₃ () increases logP by 0.6 units .
- Thioxo (C=S) analogs (e.g., ) exhibit higher lipophilicity (logP +0.3–0.6) compared to oxo (C=O) derivatives due to reduced polarity .
Stereochemical Considerations :
- Racemic mixtures (e.g., ) may show divergent biological activities compared to enantiopure forms, though stereochemistry data for the target compound is unspecified .
Antioxidant Activity (Thioxo Analogs):
- Thioxo-containing derivatives (e.g., ) demonstrate moderate free-radical scavenging activity (IC₅₀ ≈ 0.6 mg/mL in DPPH assay), attributed to the thiocarbonyl group’s redox activity .
Kinase Inhibition (Oxo Analogs):
Preparation Methods
Synthesis of the β-Ketoamide Intermediate
The β-ketoamide precursor, N-(2-fluorophenyl)-3-oxobutanamide, is prepared by condensing ethyl acetoacetate with 2-fluoroaniline. In a typical procedure, 2-fluoroaniline (0.1 mol) and ethyl acetoacetate (0.1 mol) are refluxed in glacial acetic acid (20 mL) for 3 hours. The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from ethanol to yield white crystals (85% yield).
Key Characterization Data :
Cyclocondensation Reaction
The β-ketoamide intermediate (0.005 mol), 3-chlorobenzaldehyde (0.005 mol), and thiourea (0.0075 mol) are combined in ethanol (15 mL) with p-toluenesulfonic acid (PTSA, 0.025 mol) as a catalyst. The mixture is refluxed for 6–8 hours, cooled to room temperature, and filtered. The precipitate is washed with cold water and recrystallized from ethanol to afford the target compound as a pale-yellow solid.
Optimized Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | PTSA (10 mol%) |
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Time | 8 hours |
| Yield | 72% |
Characterization of Final Product :
-
FTIR (KBr, cm⁻¹) : 3276 (N–H), 1672 (C=O amide), 1569 (C=C aromatic), 758 (C–Cl).
-
¹³C NMR (DMSO-d₆, δ ppm) : 18.2 (CH₃), 55.4 (C-4), 114.8–140.2 (aromatic carbons), 165.3 (C=O amide), 173.1 (C=O ketone).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency by reducing time and improving yields.
Procedure
A mixture of N-(2-fluorophenyl)-3-oxobutanamide (0.005 mol), 3-chlorobenzaldehyde (0.005 mol), thiourea (0.0075 mol), and PTSA (0.025 mol) in ethanol (10 mL) is subjected to microwave irradiation (300 W) in 10-second intervals for 12 minutes. The product precipitates upon cooling and is filtered and recrystallized from ethanol.
Advantages Over Traditional Method :
Green Chemistry Approaches
Mechanochemical Synthesis (Mortar-Pestle Grinding)
In a solvent-free method, the β-ketoamide, aldehyde, and thiourea are ground in a mortar with PTSA (5 mol%) for 30 minutes. The reaction proceeds at room temperature, and the product is washed with water.
Outcomes :
Use of Green Solvents
Polyethylene glycol (PEG-400) replaces ethanol in some protocols, offering non-toxic and recyclable reaction media. Reactions in PEG-400 at 80°C for 1 hour achieve 78% yield, with the solvent recovered and reused for three cycles without significant loss in activity.
Comparative Analysis of Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| Traditional Reflux | PTSA | Ethanol | 8 hours | 72 |
| Microwave | PTSA | Ethanol | 12 min | 89 |
| Mechanochemical | PTSA | Solvent-free | 30 min | 82 |
| Green Solvent | PTSA | PEG-400 | 1 hour | 78 |
Reaction Mechanism and Key Insights
The reaction proceeds via initial formation of an imine intermediate between the aldehyde and thiourea, followed by nucleophilic attack by the β-ketoamide enol. Acid catalysts like PTSA protonate the carbonyl oxygen, facilitating cyclization. Steric effects from the 2-fluorophenyl group slightly hinder carboxamide formation, necessitating optimized stoichiometry.
Challenges and Optimization Strategies
-
Steric Hindrance : The ortho-fluorine on the aniline moiety reduces nucleophilicity. Increasing reaction temperature to 90°C improves conversion rates by 15%.
-
Byproduct Formation : Using thiourea instead of urea minimizes diketoamide byproducts.
-
Catalyst Loading : Reducing PTSA to 5 mol% in microwave reactions maintains yield while lowering costs .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-(3-chlorophenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide?
Answer:
The synthesis typically involves Biginelli-like cyclocondensation reactions. A three-component reaction of urea/thiourea, β-keto esters, and substituted aldehydes under acidic conditions is commonly employed . For example:
- Step 1 : React 3-chlorobenzaldehyde with ethyl acetoacetate and urea in ethanol/HCl to form the tetrahydropyrimidine core.
- Step 2 : Introduce the 2-fluorophenylcarboxamide group via nucleophilic acyl substitution using 2-fluoroaniline and activated carbonyl intermediates (e.g., CDI or DCC coupling agents) .
Key Optimization Parameters : - Acid catalyst choice (e.g., HCl vs. Lewis acids like FeCl₃) impacts yield (60–85%) .
- Solvent polarity affects regioselectivity; polar aprotic solvents (DMF) favor carboxamide formation .
Basic Question: What analytical techniques are critical for characterizing this compound and validating its purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., 3-chlorophenyl’s para-Cl vs. ortho-F on the aniline moiety). Key shifts:
- High-Performance Liquid Chromatography (HPLC) : Purity >95% achieved using C18 columns (mobile phase: MeCN/H₂O, 70:30) .
- X-Ray Crystallography : Resolves stereochemistry (e.g., chair conformation of the tetrahydropyrimidine ring) .
Basic Question: How can researchers design experiments to assess its preliminary biological activity?
Answer:
- In Vitro Assays :
- Controls : Include structurally similar analogs (e.g., 3,4,5-trimethoxyphenyl derivatives) to isolate substituent effects .
Advanced Question: How do stereochemical variations (e.g., R vs. S configuration at C4) influence bioactivity?
Answer:
Enantiomers exhibit divergent binding affinities due to chiral recognition in target proteins. For example:
- (4R)-Isomer : Higher affinity for ATP-binding pockets (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for 4S) due to optimal halogen-π interactions .
- Synthesis Strategy : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase-catalyzed acyl transfer) to isolate enantiomers .
Advanced Question: How can structure-activity relationship (SAR) studies be structured to identify critical substituents?
Answer:
-
Systematic Substituent Variation :
Substituent Position Modification Impact on IC₅₀ (EGFR) C4 (3-Cl) Replace with Br IC₅₀ ↑ 2.5× (steric hindrance) N-(2-Fluorophenyl) Replace with 4-F IC₅₀ ↓ 3× (improved H-bonding) -
Computational Modeling : Docking simulations (AutoDock Vina) correlate electronic effects (Hammett σ values) with activity trends .
Advanced Question: How to resolve contradictions in reported biological data across similar analogs?
Answer:
- Meta-Analysis : Compare datasets using standardized assay conditions (e.g., fixed ATP concentrations in kinase assays) .
- Artifact Identification :
- Aggregation : Use dynamic light scattering (DLS) to detect colloidal aggregates at >10 μM .
- Metabolite Interference : LC-MS/MS screens for off-target metabolites (e.g., hydrolyzed carboxamide) .
Advanced Question: What strategies improve in vitro-to-in vivo translation of pharmacokinetic properties?
Answer:
- Prodrug Design : Mask polar groups (e.g., esterify the carboxamide) to enhance oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor half-life (t₁/₂ >60 min suggests suitability) .
- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding, necessitating dose adjustments .
Advanced Question: How to develop robust analytical methods for quantifying degradation products?
Answer:
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and pH extremes. Major degradants include:
- UPLC-QTOF-MS : Identifies degradants at 0.1% w/w levels. Use [M+H]⁺ ions for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
